(R)-3-(2-Methoxyphenoxy)pyrrolidine
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Overview
Description
®-3-(2-Methoxyphenoxy)pyrrolidine is a chiral compound with a pyrrolidine ring substituted by a 2-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Methoxyphenoxy)pyrrolidine typically involves the reaction of ®-pyrrolidine with 2-methoxyphenol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of ®-3-(2-Methoxyphenoxy)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Methoxyphenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or THF.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2-Methoxyphenoxy)pyrrolidine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine
In medicinal chemistry, ®-3-(2-Methoxyphenoxy)pyrrolidine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-(2-Methoxyphenoxy)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(2-Methoxyphenoxy)pyrrolidine: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Methoxyphenyl isocyanate: A related compound used in the synthesis of various derivatives.
2-(2-Methoxyphenoxy)ethylamine: Another related compound with different functional groups and applications.
Uniqueness
®-3-(2-Methoxyphenoxy)pyrrolidine is unique due to its chiral nature and specific substitution pattern. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent with distinct biological activities compared to its analogs.
Properties
CAS No. |
900572-40-9 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(3R)-3-(2-methoxyphenoxy)pyrrolidine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-3-5-11(10)14-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3/t9-/m1/s1 |
InChI Key |
RLANOFAQNVDAQD-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1O[C@@H]2CCNC2 |
Canonical SMILES |
COC1=CC=CC=C1OC2CCNC2 |
Origin of Product |
United States |
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